molecular formula C9H7N5O B1270471 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 332026-86-5

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1270471
CAS No.: 332026-86-5
M. Wt: 201.18 g/mol
InChI Key: QEPDSNAEMKSMGN-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole. Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, while oxadiazole is a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in scientific research .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-8-7(13-15-14-8)9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPDSNAEMKSMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417303
Record name 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332026-86-5
Record name 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled stirred solution of 13.2 g of hydroxylamine hydrochloride (190 mmol, 3 eq) in 20 ml of water, 15.3 g of potassium hydroxide (27.2 mmol, 4.3 eq) are slowly added. Then 60 ml of diglyme (diethylene glycol dimethyl ether) and 11.8 g of (1H-benzoimidazol-2-yl)-hydroxyimino-acetonitrile (63.4 mmol, 1 eq) are added. The ice-bath is removed and the reaction mixture is heated to reflux for 8 h (bath temperature 170° C.). After cooling to room temperature, the reaction mixture is filtered and the residue is washed with water to give the first crop of the desired product (6.2 g). The filtrate is treated with 150 ml of water. The resulting suspension is filtered and washed with water to provide a second product crop (2.17 g). Both crops are combined and used in the next step.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
11.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
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4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
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4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

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